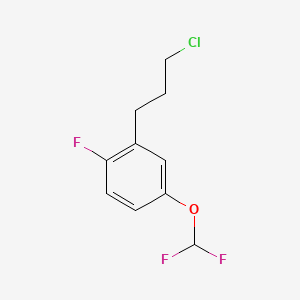
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of a suitable benzene derivative with chloropropyl and difluoromethoxy substituents. One common method involves the nucleophilic substitution reaction where a benzene ring is first functionalized with a difluoromethoxy group, followed by the introduction of a chloropropyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone.
科学研究应用
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C10H10ClF3O |
|---|---|
分子量 |
238.63 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
InChI 键 |
AKWRAPFSUAKLQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
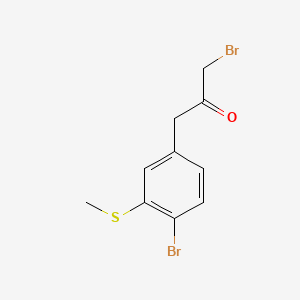

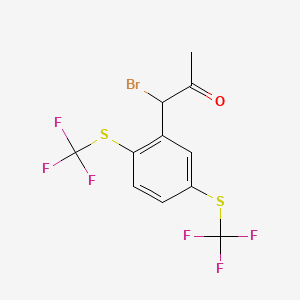
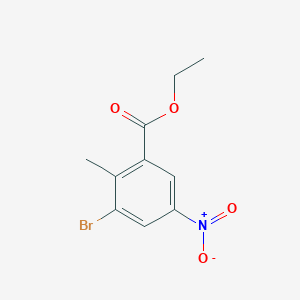


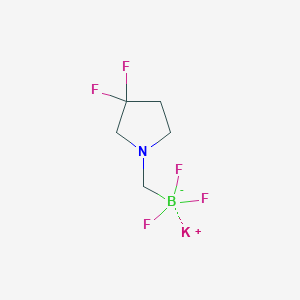
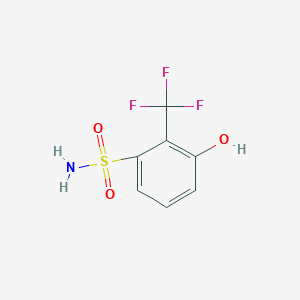

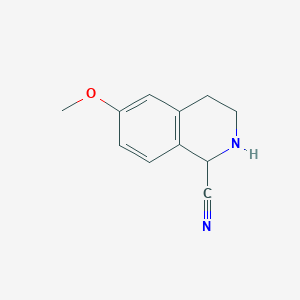
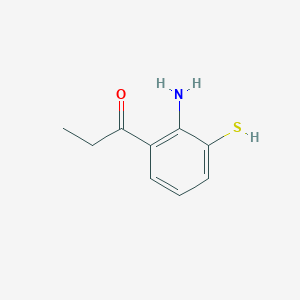
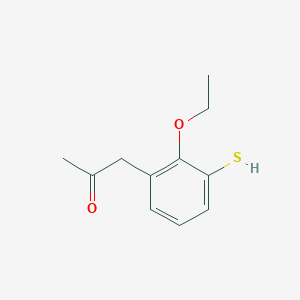
![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)
